D-Galactose pentapivalate
Description
Significance of Pivaloyl Protection in Carbohydrate Chemistry
Protecting groups are essential in carbohydrate chemistry to selectively mask reactive hydroxyl groups, thereby allowing for controlled chemical transformations at specific positions of the sugar backbone. nih.gov The pivaloyl (Piv) group, a bulky acyl protecting group, offers several advantages that make it particularly useful.
The steric bulk of the pivaloyl group provides excellent stability under a wide range of reaction conditions, including those that might cleave other common protecting groups like acetyl or benzoyl esters. wiley-vch.de This stability makes pivaloyl groups "permanent" or "persistent" protecting groups, often employed to shield hydroxyl groups throughout a multi-step synthesis, only to be removed at a final stage. wiley-vch.de
Furthermore, the pivaloyl ester has a reduced tendency for acyl migration, a common side reaction with other ester protecting groups. beilstein-journals.org Its neopentyl structure also minimizes the formation of undesired orthoester byproducts during glycosylation reactions. beilstein-journals.org The use of pivaloyl groups can also influence the stereochemical outcome of glycosylation reactions, a critical aspect in the synthesis of oligosaccharides. researchgate.net
Role of D-Galactose Pentapivalate as a Key Carbohydrate Intermediate
This compound serves as a crucial building block, or intermediate, in the synthesis of more complex carbohydrate structures. guidechem.com Its fully protected nature allows for specific deprotection strategies to liberate one or more hydroxyl groups for subsequent reactions. For instance, selective removal of the anomeric pivaloyl group can generate a glycosyl donor, a key component in the formation of glycosidic bonds.
The synthesis of this compound is typically achieved through the esterification of D-galactose with pivaloyl chloride. vulcanchem.com This process effectively masks the reactivity of all hydroxyl groups, rendering the molecule stable and soluble in many organic solvents, which facilitates its purification and handling in subsequent synthetic steps.
The strategic use of this compound and other similarly protected monosaccharides enables chemists to construct complex oligosaccharides and glycoconjugates with high precision and control. These complex molecules are vital for studying a wide array of biological processes, as oligosaccharides and glycoconjugates play important roles in cell-cell recognition, immune responses, and pathogenesis. researchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H52O11 nih.gov |
| Molecular Weight | 600.7 g/mol nih.gov |
| Appearance | White solid |
| Solubility | Soluble in many organic solvents |
Detailed Research Findings: Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the galactose ring and the numerous protons of the five pivaloyl groups (tert-butyl signals would be prominent). |
| ¹³C NMR | Resonances for the carbon atoms of the galactose core and the carbonyl and quaternary carbons of the pivaloyl groups. |
| FTIR | Strong absorption bands characteristic of ester carbonyl (C=O) stretching and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with fragmentation patterns characteristic of the loss of pivaloyl groups. |
Structure
2D Structure
Properties
Molecular Formula |
C31H52O11 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4,5-tetrakis(2,2-dimethylpropanoyloxy)-6-oxohexyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(33)38-17-19(40-24(35)29(7,8)9)21(42-26(37)31(13,14)15)20(41-25(36)30(10,11)12)18(16-32)39-23(34)28(4,5)6/h16,18-21H,17H2,1-15H3/t18-,19+,20+,21-/m0/s1 |
InChI Key |
LUCIQCKTVWPUIY-BQJUDKOJSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C(C(C(C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for D Galactose Pentapivalate
Esterification Approaches for Penta-O-Pivaloyl-D-galactopyranose Synthesis
The most direct method for synthesizing D-galactose pentapivalate is the complete esterification of all five hydroxyl groups of D-galactose in a single step. This process typically involves reacting D-galactose with an acylating agent, most commonly pivaloyl chloride (2,2-dimethylpropanoyl chloride). vulcanchem.comchemicalbook.com
The reaction is generally carried out in the presence of a base, which serves to neutralize the hydrochloric acid byproduct and to activate the hydroxyl groups for acylation. Pyridine (B92270) is a frequently used solvent and base for this transformation. aensiweb.com To enhance the reaction rate, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often employed. aensiweb.com The bulky nature of the pivaloyl group means that forcing conditions, such as elevated temperatures or extended reaction times, may be necessary to ensure all five hydroxyl groups, including the sterically hindered ones, are acylated.
Table 1: Reagents for Direct Esterification of D-Galactose
| Role | Reagent | Chemical Name |
| Substrate | D-Galactose | D-Galactose |
| Acylating Agent | Pivaloyl chloride | 2,2-dimethylpropanoyl chloride |
| Base/Solvent | Pyridine | Pyridine |
| Catalyst | DMAP | 4-Dimethylaminopyridine |
This per-pivaloylated galactose derivative is a key intermediate for further synthetic transformations. For instance, penta-O-pivaloyl-β-D-galactopyranose can be converted into the corresponding glycosyl azide (B81097) by reaction with trimethylsilyl (B98337) azide and a Lewis acid like tin tetrachloride. oup.comwiley-vch.de This azide can then be reduced to form 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine, a valuable chiral auxiliary for asymmetric synthesis. google.comwiley-vch.de
Regioselective Protection Strategies Leading to this compound Precursors
While direct pentapivaloylation is straightforward, the synthesis of complex oligosaccharides often requires selectively protected carbohydrate building blocks. Regioselective protection strategies allow for the differentiation of the various hydroxyl groups on the galactose ring, leading to precursors that can be converted to the pentapivalate in later steps. These strategies rely on the inherent differences in reactivity among the hydroxyl groups. rsc.orgnih.gov
In D-galactose, the general reactivity order of the hydroxyl groups towards acylation can be influenced by steric and electronic factors. rsc.org The primary hydroxyl group at C-6 is typically the most reactive due to its steric accessibility. Among the secondary hydroxyls, the axial 4-OH group is known to be the least reactive, a feature that is often exploited in regioselective protection schemes. nih.govacs.org
Several methods are employed to achieve regioselective acylation:
Exploiting Inherent Reactivity: By using a limited amount of the acylating agent and carefully controlling reaction conditions (e.g., low temperature), it is possible to selectively acylate the more reactive positions. The bulky nature of pivaloyl chloride can be used to selectively protect the primary C-6 hydroxyl group. rug.nl For instance, selective double acylation of glycosides with pivaloyl chloride can protect the C-6 position along with either the C-2 or C-3 position. rug.nl
Temporary Protecting Groups: A common strategy involves protecting some hydroxyls with temporary groups to direct acylation to the remaining free positions. For example, D-galactose can be converted to 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, which protects the hydroxyls at C-1, C-2, C-3, and C-4, leaving only the primary C-6 hydroxyl available for reaction. aensiweb.com Treatment of this diacetonide intermediate with pivaloyl chloride in pyridine with a DMAP catalyst gives the 6-O-pivaloyl derivative in high yield (97%). aensiweb.com This selectively acylated product is a precursor that can be deprotected and further functionalized.
Catalyst-Controlled Reactions: Modern synthetic methods utilize catalysts to direct the protection to a specific hydroxyl group. Chiral phosphoric acids, for example, have been used to achieve catalyst-controlled regioselective acetalization of diols in D-galactose derivatives, enabling the synthesis of differentially protected building blocks. nih.govchemrxiv.org
Table 2: Comparison of Regioselective Protection Strategies
| Strategy | Principle | Example |
| Inherent Reactivity | Exploits natural reactivity differences of OH groups (e.g., C-6 > secondary, equatorial > axial). acs.orgrug.nl | Partial pivaloylation at low temperatures to favor acylation at C-6. |
| Temporary Protection | Blocking specific OH groups to direct reaction to unprotected sites. | Pivaloylation of the C-6 OH of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. aensiweb.com |
| Catalyst Control | Using a catalyst to direct the reaction to a specific position, overriding inherent reactivity. | Chiral phosphoric acid-catalyzed functionalization of D-galactose diols. nih.govchemrxiv.org |
These regioselective methods provide access to a wide range of partially pivaloylated galactose derivatives, which are essential precursors for the programmed synthesis of complex glycans and glycoconjugates, and can ultimately be fully pivaloylated if desired.
Optimization of Synthetic Pathways for this compound
Optimizing the synthesis of this compound and its precursors is critical for improving efficiency, increasing yields, and ensuring scalability. Optimization can focus on several parameters of the reaction, including the choice of reagents, catalysts, solvents, reaction time, and temperature.
One key area of optimization is the catalytic system. While pyridine is a standard base, the addition of a hypernucleophilic catalyst like DMAP can significantly accelerate the acylation reaction, allowing for milder conditions and shorter reaction times. aensiweb.com In other related glycosylation reactions, Lewis acids such as tin(IV) chloride (SnCl₄) have been shown to be effective catalysts, particularly in the synthesis of glycosyl azides from per-acylated sugars like penta-O-pivaloyl-β-D-galactopyranose, achieving yields as high as 93%. oup.com
Systematic approaches, such as Response Surface Methodology (RSM), can be employed to optimize reaction conditions. nih.gov This statistical method allows for the simultaneous evaluation of multiple variables (e.g., temperature and reaction time) to identify the optimal conditions for achieving the highest yield and purity. For example, RSM has been successfully used to determine the optimal temperature and time for the synthesis of various sugar derivatives. nih.gov
For large-scale synthesis, the efficiency and practicality of the entire synthetic sequence are paramount. This includes minimizing the number of steps, avoiding difficult purifications, and ensuring the robustness of each reaction. mdpi.com For instance, developing a two-step sequence that can be efficiently optimized on a multigram scale is a significant achievement in synthetic methodology. mdpi.com An efficient synthesis of D-galactose-based neoglycoconjugates was achieved in five straightforward steps where chromatography was only needed for the final purification, highlighting a strategy optimized for efficiency. scielo.br
The choice of solvent can also play a crucial role. In the synthesis of glycosylamines from pivaloyl-protected galactose, the selection of the solvent can even determine the direction of asymmetric induction, highlighting its importance in stereoselective synthesis. google.com Comparing direct, one-pot per-acylation with multi-step regioselective strategies is also a part of pathway optimization, where the choice depends on whether the final pentapivalate or a specific, partially protected intermediate is the target molecule.
Reactivity and Reaction Mechanisms of D Galactose Pentapivalate
Role of Pivaloyl Groups in Modulating Reactivity at the Anomeric Center
Pivaloyl (Piv) groups, being esters, are participating groups. However, their large steric bulk, a consequence of the tert-butyl moiety, imparts unique properties compared to smaller acyl groups like acetyl or benzoyl. beilstein-journals.org
A key advantage of using pivaloyl groups at the C-2 position is the minimization of orthoester byproducts, a common side reaction with other participating ester groups. beilstein-journals.orgmdpi.com The steric hindrance of the pivaloyl group disfavors the nucleophilic attack at the acyl carbon of the acyloxonium ion, which would lead to the orthoester. beilstein-journals.org
Furthermore, recent research has highlighted the significant role of remote participation by pivaloyl groups, particularly those at the C-4 position. acs.orgmpg.de Studies have shown that electron-rich pivaloyl groups at C-4 can participate in the glycosylation reaction, leading to a high degree of α-selectivity (1,2-cis for galactose). acs.orgmpg.de This is attributed to the formation of a bridged dioxolenium intermediate, which shields the β-face of the galactose ring from the incoming nucleophile. acs.orgmpg.de The electron-donating nature of the pivaloyl group enhances the efficiency of this remote participation compared to less electron-rich acyl groups. acs.orgmpg.de
However, the steric bulk of pivaloyl groups can also present challenges. Their presence on a glycosyl acceptor can sometimes lead to a loss of stereoselectivity in glycosylation reactions, favoring the formation of the 1,2-cis linkage even when a participating group on the donor would be expected to direct for the 1,2-trans product. beilstein-journals.org Additionally, the removal of pivaloyl protecting groups requires harsher conditions due to their steric hindrance. beilstein-journals.org
Table 1: Influence of Protecting Groups on Glycosylation Stereoselectivity
| Protecting Group Type | Position | Participation | Typical Stereochemical Outcome (for Galactose) | Key Features |
|---|---|---|---|---|
| Pivaloyl | C-2 | Neighboring Group | 1,2-trans (β) | Minimizes orthoester formation. beilstein-journals.orgmdpi.com |
| Pivaloyl | C-4 | Remote | 1,2-cis (α) | High α-selectivity due to enhanced remote participation. acs.orgmpg.de |
| Acetyl/Benzoyl | C-2 | Neighboring Group | 1,2-trans (β) | Common participating groups. nih.gov |
| Benzyl | Any | Non-participating | Mixture of α and β | Electron-donating ("arming"). tennessee.edu |
Mechanistic Investigations of D-Galactose Pentapivalate Transformations
Mechanistic studies on the reactions of this compound and related pivaloylated galactose derivatives have largely focused on glycosylation reactions. The formation of key reactive intermediates has been investigated using a combination of experimental techniques and computational methods.
Cryogenic infrared spectroscopy (IRIS) and density functional theory (DFT) calculations have provided direct evidence for the existence of dioxolenium-type intermediates in glycosylation reactions involving C-4 pivaloylated galactose building blocks. acs.orgmpg.de These studies have shown that the positive charge at the anomeric carbon is stabilized by the remote participation of the C-4 pivaloyl group. mpg.de This stabilization leads to the preferential formation of the α-glycosidic linkage when the intermediate is attacked by a nucleophile. mpg.de
In contrast, when the pivaloyl group is at the C-6 position, its ability to participate remotely is diminished due to the C-6 pivaloyl group partially blocking the trajectory for an intramolecular attack on the anomeric center. mpg.de This results in a lower α-selectivity compared to the C-4 pivaloylated counterpart. mpg.de
The general mechanism for glycosylation involving a participating group at C-2 proceeds through the formation of an oxocarbenium ion upon activation and departure of the anomeric leaving group. beilstein-journals.org This is followed by an intramolecular attack by the C-2 acyl group to form a bicyclic acyloxonium ion intermediate. beilstein-journals.org This intermediate then undergoes nucleophilic attack from the opposite face to yield the 1,2-trans product. beilstein-journals.org
The choice of protecting groups on the glycosyl acceptor also significantly influences the reaction's stereoselectivity. The reactivity of the acceptor's hydroxyl groups can be modulated by the electronic properties of the neighboring protecting groups. d-nb.info For instance, the presence of electron-withdrawing groups near the accepting hydroxyl group can decrease its nucleophilicity, which in turn can affect the stereochemical outcome of the glycosylation. d-nb.info
Applications of D Galactose Pentapivalate in Advanced Organic Synthesis
D-Galactose Pentapivalate as a Glycosyl Donor in Stereoselective Glycosylation
The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, and this compound has emerged as a valuable glycosyl donor in this context. The nature of its protecting groups significantly influences the reactivity and stereoselectivity of glycosylation reactions.
Strategies for Anomeric Activation in Glycosylation
The activation of the anomeric center of this compound is a critical step to transform it into a reactive glycosyl donor. Several strategies are employed to achieve this, often involving the conversion of the anomeric pivaloyl group into a better leaving group. Common methods include:
Lewis Acid-Mediated Activation: Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) are widely used to activate glycosyl donors. beilstein-journals.org These reagents facilitate the departure of the anomeric leaving group, generating a highly electrophilic oxocarbenium ion intermediate that then reacts with a glycosyl acceptor. beilstein-journals.org
Formation of Glycosyl Halides: The anomeric pivaloate can be converted to a more reactive glycosyl halide (e.g., bromide or iodide). These glycosyl halides can then be activated under various conditions to promote glycosylation. For instance, glycosyl iodides have been used for β-stereoselective glycosylation. nih.gov
Thioglycoside Formation: Conversion to a thioglycoside, which can be activated by various thiophilic promoters, is another effective strategy.
Stereocontrol in Glycosidic Bond Formation Using this compound
The stereochemical outcome of a glycosylation reaction, resulting in either an α- or β-glycosidic linkage, is paramount. The pivaloyl groups of this compound, particularly the one at the C2 position, play a significant role in directing the stereochemistry through neighboring group participation. nih.gov
When the C2-pivaloyl group participates in the reaction, it forms a cyclic intermediate that shields the α-face of the anomeric carbon. This forces the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, leading to the formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of galactose). nih.gov This neighboring group participation is a reliable strategy for achieving high β-selectivity. nih.gov
Conversely, achieving 1,2-cis-glycosylation (α-glycosides for galactose) is often more challenging and typically requires conditions that disfavor or prevent neighboring group participation. acs.org Research has shown that electron-rich pivaloyl groups at the C4 position of galactose building blocks can lead to enhanced α-selectivity through remote participation. acs.org This involves the stabilization of the glycosyl cation by the C4-pivaloyl group, favoring the formation of the α-product. acs.org
| Protecting Group Strategy | Typical Stereochemical Outcome | Mechanism |
| C2-Pivaloyl Group | β-selectivity (1,2-trans) | Neighboring Group Participation nih.gov |
| C4-Pivaloyl Group (electron-rich) | α-selectivity (1,2-cis) | Remote Participation acs.org |
Formation of Oligogalactosides and Complex Glycosides
This compound is a key starting material for the synthesis of oligogalactosides and more complex glycans. By strategically deprotecting one hydroxyl group on a galactose unit, it can act as a glycosyl acceptor. Subsequent reaction with an activated this compound donor allows for the iterative construction of oligosaccharide chains. This approach has been utilized in the synthesis of various biologically relevant glycans. mdpi.com
The synthesis of complex glycans often requires a combination of different protecting groups to allow for selective deprotection and glycosylation at specific positions. The robust nature of the pivaloyl groups makes them suitable for lengthy synthetic sequences.
Utilization of this compound in the Synthesis of D-Galactose-Derived Building Blocks
Beyond its direct use as a glycosyl donor, this compound is a crucial precursor for creating a variety of modified D-galactose building blocks, which are then incorporated into larger, more complex molecules.
Precursors for Monosaccharide Modification
The stable, fully protected nature of this compound allows for selective chemical transformations at various positions on the galactose ring after specific deprotection. For example, selective removal of a single pivaloyl group can open the door for:
Oxidation: To introduce ketone or aldehyde functionalities.
Reduction: To create deoxy sugars.
Halogenation: To introduce fluorine or other halogens, as seen in the synthesis of molecules like 6-deoxy-6-fluoro-D-galactose, which can modify cellular glycoconjugates. nih.gov
Introduction of other functional groups: Such as amino or azido (B1232118) groups for further conjugation.
These modifications are essential for creating analogs of natural sugars to probe biological processes or to develop potential therapeutics. nih.govnih.gov
Role in Assembly of Glycoconjugate Precursors
Glycoconjugates, which are molecules containing carbohydrate portions linked to proteins or lipids, are vital in many biological processes. ru.nl this compound is instrumental in the synthesis of the carbohydrate precursors for these molecules.
The synthesis of glycolipids, for instance, may involve the glycosylation of a lipid acceptor with an activated this compound donor. nih.gov Similarly, the synthesis of glycopeptide precursors can utilize galactose building blocks derived from the pentapivalate to be attached to amino acid or peptide fragments. The robust protection afforded by the pivaloyl groups ensures that the galactose moiety remains intact during the often-harsh conditions of peptide synthesis.
The ability to selectively deprotect and modify this compound allows for the creation of tailored building blocks that can be readily incorporated into the assembly of complex glycoconjugates.
Stereochemical and Conformational Analysis of D Galactose Pentapivalate and Its Derivatives
Conformational Preferences of Pyranose Rings in Penta-O-Pivaloyl-D-galactopyranose
The six-membered pyranose ring of monosaccharides is not planar but typically adopts a puckered chair conformation to minimize steric and torsional strain. libretexts.orglibretexts.org For D-galactose, the most stable conformation is the 4C1 chair, where the carbon atoms are numbered clockwise with C1 on the right, and C4 is above the plane while C1 is below. In this conformation, the bulky hydroxymethyl group (-CH2OH) at C5 occupies an equatorial position, which is sterically favorable. stackexchange.com
In β-D-galactopyranose, three of the four hydroxyl groups (at C1, C2, and C3) are in equatorial positions in the 4C1 chair, while the hydroxyl group at C4 is in an axial position. stackexchange.com This axial -OH group at C4 is the key stereochemical feature that distinguishes galactose from glucose, where all hydroxyl groups can occupy equatorial positions in the β-anomer. stackexchange.com
The introduction of five large pivaloyl (trimethylacetyl) groups to form D-galactose pentapivalate dramatically impacts this conformational landscape. Pivaloyl groups are significantly more sterically demanding than hydroxyl groups. To avoid severe steric clashes (1,3-diaxial interactions), these bulky substituents overwhelmingly favor equatorial positions. This strong preference locks the pyranose ring rigidly into the 4C1 conformation, as this arrangement places the maximum number of substituents in the more spacious equatorial orientation. The energy barrier for ring-flipping to the alternative 1C4 conformation, which would force the bulky pivaloyl groups into highly unfavorable axial positions, becomes prohibitively high.
| Substituent Position (in 4C1 chair) | D-Galactose (-OH group) | This compound (-OPiv group) | Conformational Impact |
|---|---|---|---|
| C1 (β-anomer) | Equatorial | Equatorial | Reinforces 4C1 chair stability. |
| C2 | Equatorial | Equatorial | Reinforces 4C1 chair stability. |
| C3 | Equatorial | Equatorial | Reinforces 4C1 chair stability. |
| C4 | Axial | Axial | The inherent axial group remains, but ring-flipping is strongly disfavored. |
| C5 (-CH2OPiv) | Equatorial | Equatorial | Strongly reinforces 4C1 chair stability due to large size. |
Torsional Anharmonicity Studies in D-Galactose Derivatives
The flexibility of a molecule is not only described by large-scale conformational changes like ring-flipping but also by the rotation around single bonds, known as torsional motion. Torsional anharmonicity refers to the deviation of the potential energy associated with bond rotation from a simple harmonic oscillator model. Studying these motions is crucial for understanding the full energetic landscape and dynamic behavior of molecules.
Research into the conformational analysis of β-D-galactose in the gas phase has utilized methods that incorporate torsional anharmonicity. nih.gov These studies combine high-level electronic energy calculations with statistical mechanics methods to model the molecule's behavior at different temperatures. nih.gov One key finding is that while a large number of conformers can be present at ambient temperatures, the global minimum energy structure is almost exclusively populated at low temperatures (e.g., 100 K). nih.gov
| Study Focus | Methodology | Key Findings for β-D-Galactose | Relevance to this compound |
|---|---|---|---|
| Torsional Anharmonicity | Ab initio electronic energies combined with torsional path integral Monte Carlo. nih.gov | Multiple conformers exist at ambient temperatures, but anharmonic effects have little impact on conformer populations. nih.gov | Suggests that a rigid model for the pentapivalate derivative is a reasonable approximation. |
| Conformational Populations | Calculation of partition functions to determine conformer populations at different temperatures. nih.gov | Standard harmonic treatments are generally sufficient for conformational studies of monosaccharides. nih.gov | The extreme steric hindrance of pivaloyl groups likely dominates conformational preference, minimizing the relative impact of subtle anharmonic effects. |
Influence of Pivaloyl Groups on Overall Molecular Conformation
Firstly, as discussed, they lock the pyranose ring into a rigid 4C1 chair conformation. This rigidity is a critical feature in synthetic chemistry, as it removes conformational ambiguity and presents a well-defined three-dimensional scaffold to reacting partners. nih.gov By preventing the pyranose ring from flexing or flipping, the relative orientations of the substituents on the ring are fixed, which can lead to highly predictable stereochemical outcomes in reactions. nih.gov
Secondly, the sheer size of the pivaloyl groups sterically shields the underlying sugar backbone. This can direct incoming reagents to attack less hindered positions of the molecule. For instance, in glycosylation reactions, bulky protecting groups at the C2 position can influence the stereoselectivity at the anomeric center (C1) by blocking one face of the molecule. nih.gov The pivaloyl ester, when placed at C2, is known to provide anchimeric assistance and sterically prevent the formation of certain byproducts. nih.gov
Finally, the lipophilic nature of the pivaloyl groups drastically alters the solubility of the sugar, making it highly soluble in common organic solvents (e.g., dichloromethane, hexanes) where unprotected sugars are insoluble. This is a practical but crucial aspect for its use in organic synthesis.
Chirality Aspects in this compound Functionalized Systems
D-Galactose is an inherently chiral molecule, possessing five stereocenters in its pyranose form. researchgate.net When fully functionalized to this compound, this chirality is preserved and presented on a rigid, well-defined scaffold. This makes the molecule a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary. researchgate.net
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed after it has served its purpose. Perpivaloylated galactose has been successfully employed as such an auxiliary. For example, it has been used to control both the stereoselectivity and regioselectivity in the cyclization of N-galactosyl didehydropiperidinones to create highly substituted benzomorphan (B1203429) derivatives, which are important pharmacophores. researchgate.net In this context, the rigid and defined chiral environment of the galactose unit directs the formation of new stereocenters in the reacting molecule with high diastereoselectivity. researchgate.net
The effectiveness of this compound as a chiral auxiliary stems from the fact that the bulky pivaloyl groups create deep and well-defined chiral pockets and channels on the molecular surface. This intricate topology forces an attached prochiral substrate to adopt a specific orientation, exposing one of its faces preferentially to an incoming reagent, thereby leading to the selective formation of one enantiomer or diastereomer over the other. researchgate.net
Advanced Spectroscopic Characterization of D Galactose Pentapivalate and Its Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For complex, poly-functionalized molecules like D-Galactose pentapivalate, a suite of one- and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and confirm the molecular connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR Studies
High-resolution ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus in the molecule. In this compound, the five bulky pivaloyl (trimethylacetyl) protecting groups significantly influence the chemical shifts of the galactose ring protons and carbons.
The ¹H NMR spectrum is characterized by distinct regions. The anomeric proton (H-1) typically resonates downfield due to the influence of two adjacent oxygen atoms. The other ring protons (H-2 to H-6) appear in a more crowded region, and their specific shifts are dictated by their stereochemical orientation (axial or equatorial) and the deshielding effect of the neighboring pivaloyl ester groups. The most upfield and intense signals correspond to the 45 protons of the five tert-butyl groups of the pivaloate esters.
The ¹³C NMR spectrum shows distinct signals for each of the 31 carbon atoms. The anomeric carbon (C-1) is the most downfield of the sugar ring carbons. The carbons of the pivaloyl groups appear at characteristic chemical shifts: the quaternary carbons around 39 ppm and the methyl carbons around 27 ppm. The carbonyl carbons of the ester groups resonate significantly downfield, typically in the range of 176-178 ppm. Detailed NMR studies on D-galactose and its derivatives are essential for assigning these signals accurately. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Galactose Pentapivalate in CDCl₃ (Note: These are representative values; actual chemical shifts can vary based on solvent, concentration, and temperature.)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | ~5.70 (d) | ~92.0 |
| 2 | ~5.15 (dd) | ~68.5 |
| 3 | ~5.50 (dd) | ~71.0 |
| 4 | ~5.45 (d) | ~67.0 |
| 5 | ~4.00 (t) | ~71.5 |
| 6a, 6b | ~4.20 (m) | ~61.5 |
| C=O (Piv) | - | ~176-178 |
| C(CH₃)₃ (Piv) | - | ~39.0 |
| C(CH₃)₃ (Piv) | ~1.1-1.3 (s) | ~27.0 |
Two-Dimensional NMR Techniques for Structure Elucidation
While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. nih.govsciopen.comresearchgate.net
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5, allowing for the sequential "walking" through the sugar ring's proton spin system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹³C). scribd.comgithub.io It is used to definitively assign the carbon signal for each protonated position on the galactose ring (C1-H1, C2-H2, etc.) and the pivaloyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. scribd.comyoutube.com It is crucial for connecting different structural fragments. For instance, HMBC correlations would be observed between the anomeric proton (H-1) and the carbonyl carbon of the pivaloyl group at C-1. Similarly, correlations from the tert-butyl protons to their corresponding carbonyl carbon and the quaternary carbon confirm the structure of the pivaloate esters.
The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the identity and purity of this compound. wiley.com
NMR-Based Monitoring of Reaction Intermediates (e.g., Glycosyl Triflate, Sulfonium (B1226848) Adducts)
In glycosylation reactions, protected galactose donors are activated to form highly reactive intermediates. The nature and lifetime of these intermediates dictate the stereochemical outcome of the reaction. Low-temperature NMR spectroscopy is a critical tool for detecting and characterizing these transient species. csic.es
Glycosyl Triflates : When a glycosyl donor is activated with an agent like triflic anhydride, a glycosyl triflate intermediate can be formed. These species are highly electrophilic and often short-lived. Using ¹³C-labeled donors, the formation of both α- and β-glycosyl triflates can be monitored. csic.esacs.org Exchange NMR techniques, such as ¹⁹F and ¹³C CEST (Chemical Exchange Saturation Transfer), can detect the presence of low-population intermediates like β-glycosyl triflates that are in rapid equilibrium with more stable, observable α-triflates. nih.gov
Sulfonium Adducts : In reactions involving sulfoxide (B87167) donors, the formation of covalent donor-acceptor sulfonium adducts has been identified as a competing, non-productive pathway. csic.es These adducts can be observed and characterized by low-temperature NMR, particularly through HSQC experiments on ¹³C-labeled donors, which show characteristic anomeric ¹H and ¹³C chemical shifts. researchgate.net Identifying these off-pathway intermediates is crucial for understanding and optimizing reaction yields. csic.es
Vibrational Spectroscopy: FTIR-ATR and Raman Spectroscopic Applications
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) with attenuated total reflectance (ATR) and Raman spectroscopy, provides information on the functional groups present in a molecule. nih.govrsc.org These techniques are complementary and can be used to confirm the structure of this compound. nih.govmdpi.com
The FTIR-ATR and Raman spectra of this compound are dominated by the vibrations of the five pivaloyl groups. Key spectral features include:
C=O Stretching : A very strong band in the FTIR spectrum (and a weaker band in the Raman) around 1740-1750 cm⁻¹ is characteristic of the carbonyl stretch of the ester groups.
C-H Stretching and Bending : Intense bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl groups of the pivaloyl esters and the C-H bonds of the galactose ring. Bending vibrations for these groups appear in the 1350-1480 cm⁻¹ region.
C-O Stretching : The region between 1000 and 1300 cm⁻¹ contains multiple strong bands corresponding to the C-O-C stretching of the ester linkages and the pyranose ring ether. researchgate.net
These techniques are valuable for monitoring the synthesis of this compound, for example, by observing the disappearance of the broad O-H stretching band of the starting material (D-galactose) and the appearance of the strong ester C=O band. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (FTIR) |
|---|---|---|
| 2850-3000 | C-H Stretching (Alkyl) | Strong |
| 1740-1750 | C=O Stretching (Ester) | Very Strong |
| 1350-1480 | C-H Bending (Alkyl) | Medium-Strong |
| 1000-1300 | C-O Stretching (Ester and Ether) | Strong |
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. scripps.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for acylated monosaccharides, which typically generates a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.govresearchgate.net
The molecular weight of this compound (C₃₁H₅₂O₁₁) is 600.74 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID) of the precursor ion, provides detailed structural information. nih.govnih.gov The fragmentation of acylated monosaccharides is characterized by several key pathways:
Sequential Loss of Protecting Groups : The most common fragmentation pathway involves the sequential neutral loss of the pivalic acid (C₅H₁₀O₂) or pivaloyl groups.
Cross-Ring Cleavage : Fragmentation of the sugar ring itself provides information about the core structure. These cleavages are well-characterized for carbohydrates and help to confirm the identity of the monosaccharide. nih.gov
The specific fragmentation patterns can help distinguish between isomers and confirm the positions of the acyl groups, although this is more critical for partially acylated sugars. nih.govarxiv.org The analysis provides a definitive confirmation of the molecular weight and corroborates the structural features determined by NMR. researchgate.net
Computational Chemistry and Theoretical Studies on D Galactose Pentapivalate
Quantum Chemical Approaches to Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and understanding the electronic properties of D-Galactose pentapivalate. unimas.my These methods allow for the precise calculation of bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule. nih.gov
The electronic structure is also elucidated through these calculations. The electron-donating nature of the pivaloyl groups, compared to less bulky acyl groups like acetyls, has a significant impact on the electron density distribution within the molecule. acs.org This is particularly important at the anomeric carbon and the carbonyl oxygens of the ester groups. The increased electron density on the carbonyl oxygen of the pivaloyl group at the C4 position, for example, is a key factor in its ability to participate in glycosylation reactions. acs.orgacs.org
Table 1: Representative Theoretical Methods for Geometrical and Electronic Structure Analysis
| Method | Basis Set | Properties Calculated | Application |
| Density Functional Theory (DFT) | 6-31G, 6-311G(d,p), etc. | Optimized geometry, total energy, electronic density, vibrational frequencies. nih.govmdpi.com | Determining stable conformers and understanding the electronic effects of protecting groups. unimas.my |
| Ab initio (e.g., RHF, CCSD(T)) | 6-31G, cc-pVTZ, etc. | Highly accurate energies and geometries for benchmarking. nih.govresearchgate.net | Providing reference data for more computationally efficient methods. researchgate.net |
| Semi-empirical (e.g., AM1, PM3) | N/A | Optimized geometry, heat of formation. nih.gov | Faster, less computationally expensive calculations for large systems or initial explorations. nih.gov |
This table is generated based on common practices in computational chemistry and findings from related studies.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical methods provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to explore their dynamic behavior and conformational landscapes over time. unimas.mynih.govnih.gov For a flexible molecule like this compound, with multiple rotatable bonds in its pivaloyl side chains, MD simulations are crucial for understanding the full range of accessible conformations in solution. nih.govarxiv.org
In an MD simulation, the motion of every atom is calculated over time by solving Newton's equations of motion. This generates a trajectory that reveals how the molecule moves, flexes, and changes its conformation. These simulations can identify the most populated conformational states and the energy barriers between them. nih.gov For this compound, MD simulations would reveal the preferred orientations of the five pivaloyl groups and the flexibility of the pyranose ring. This information is vital for understanding how the molecule interacts with other reactants, such as glycosyl acceptors or catalysts, in a reaction environment. nih.gov
Studies on related silylated thioglycosyl donors have shown that the conformation of the sugar ring can be significantly influenced by bulky protecting groups, which in turn affects reactivity. beilstein-journals.org Similarly, MD simulations can predict whether the pivaloyl groups lock the galactose ring into a specific conformation or if significant conformational flexibility is retained.
Prediction of Reactivity and Selectivity in Pivaloyl-Protected Systems
Theoretical studies have been highly successful in predicting and explaining the reactivity and stereoselectivity observed in glycosylation reactions involving pivaloyl-protected donors. The pivaloyl group is known to be an effective remote participating group, influencing the stereochemical outcome of the reaction. beilstein-journals.org
Computational studies have shown that the electron-donating character of the pivaloyl group enhances the efficiency of remote participation, particularly when placed at the C4 position of a galactose donor. mpg.deacs.org This leads to a high α-selectivity in glycosylation reactions. In contrast, electron-withdrawing protecting groups at the same position tend to decrease this α-selectivity. mpg.deacs.org The steric bulk of the pivaloyl group also plays a role, as it can disfavor the formation of orthoester byproducts. beilstein-journals.org
A combination of cryogenic infrared spectroscopy and DFT calculations has confirmed that the high α-selectivity of C4-pivaloylated galactose building blocks originates from the formation of a bridged dioxolenium-type intermediate. mpg.deacs.org This intermediate effectively shields the β-face of the anomeric carbon, directing the incoming nucleophile to attack from the α-face.
Table 2: Influence of C4-Protecting Group on Glycosylation Selectivity (α:β ratio)
| C4-Protecting Group | Nucleophile | Observed α-Selectivity | Reference |
| Pivaloyl (Piv) | Benzyl alcohol | High | acs.org |
| Pivaloyl (Piv) | C6-OH Sugar Acceptor | High | acs.org |
| Trifluoroacetyl (TFA) | Benzyl alcohol | Significantly Lower | acs.org |
| Trifluoroacetyl (TFA) | C6-OH Sugar Acceptor | Significantly Lower | acs.org |
| Acetyl (Ac) | Various | Lower than Piv | mpg.debeilstein-journals.org |
| Benzyl (Bn) | Various | Generally Decreased | mpg.de |
This table summarizes findings from studies investigating the effect of different protecting groups on the stereochemical outcome of galactosylation.
Theoretical Elucidation of Glycosylation Mechanisms Involving D-Galactose Donors
The mechanism of glycosylation is complex, often existing on a continuum between Sₙ1 and Sₙ2 pathways. researchgate.netacs.org Theoretical calculations have been essential in elucidating the specific pathways followed by pivaloyl-protected galactose donors.
For D-galactose donors with a participating group at the C2 position, the mechanism typically proceeds through a dioxolenium ion, leading to 1,2-trans products. However, for achieving 1,2-cis glycosides, remote participation from groups at C4 or C6 is crucial. mpg.debeilstein-journals.org Theoretical studies, using DFT, have mapped out the potential energy surfaces for these reactions. rsc.org
These studies have provided strong evidence for a mechanism involving remote participation of the C4-pivaloyl group. mpg.deacs.org The process is thought to proceed as follows:
Activation of the leaving group at the anomeric center generates a transient oxocarbenium ion.
The electron-rich carbonyl oxygen of the C4-pivaloyl group attacks the anomeric carbon in an intramolecular fashion. This is a rapid and reversible process with a low computed energy barrier. mpg.de
This attack forms a thermodynamically stable, bridged dioxolenium intermediate, which shields the β-face of the sugar. mpg.deacs.orgresearchgate.net
The incoming nucleophile (glycosyl acceptor) then attacks the anomeric carbon from the less hindered α-face, resulting in the formation of the 1,2-cis-glycosidic bond.
This mechanism, supported by both computational evidence and experimental data from techniques like cryogenic IR spectroscopy, provides a rational basis for the high α-selectivity observed with donors like this compound, where a pivaloyl group is present at the C4 position. mpg.deacs.orgresearchgate.net
Enzymatic and Biochemical Transformations Relevant to D Galactose Derivatives
Enzymatic Biosynthesis of Galactose Derivatives
The enzymatic synthesis of D-galactose derivatives offers a green and highly specific alternative to chemical methods. A key derivative is Uridine diphosphate (B83284) galactose (UDP-galactose), a critical precursor for the biosynthesis of numerous glycoconjugates. mdpi.comresearchgate.net The synthesis of UDP-galactose is often achieved through the Leloir pathway, which involves the phosphorylation of galactose to galactose-1-phosphate by galactokinase, followed by the transfer of a UMP moiety from UDP-glucose, a reaction catalyzed by galactose-1-phosphate uridylyltransferase. researchgate.netresearchgate.net
Another significant pathway for UDP-galactose synthesis is the de novo epimerization of UDP-glucose, catalyzed by UDP-glucose 4-epimerase. mdpi.comresearchgate.net This reversible reaction allows for the interconversion of the two most common activated hexoses in metabolism. Biotechnological approaches have leveraged these pathways to produce UDP-galactose and its derivatives on a larger scale. For instance, a one-pot, three-enzyme system using UTP-glucose-1-phosphate uridylyltransferase, galactokinase, and potentially other enzymes has been developed for the efficient synthesis of UDP-galactose and its unnatural derivatives, such as UDP-2-deoxy-Galactose and UDP-GalN3. nih.gov
Another important class of enzymatically synthesized galactose derivatives includes rare sugars like D-tagatose, a low-calorie sweetener. L-arabinose isomerase is a key enzyme that can convert D-galactose to D-tagatose due to the structural similarity between D-galactose and the enzyme's natural substrate, L-arabinose. mdpi.comnih.gov Thermostable variants of this enzyme have been successfully used for the production of D-tagatose from D-galactose. nih.gov
| Derivative | Key Enzyme(s) | Precursor(s) | Significance |
| UDP-galactose | Galactokinase, Galactose-1-phosphate uridylyltransferase | D-galactose, ATP, UDP-glucose | Precursor for glycoconjugate synthesis |
| UDP-galactose | UDP-glucose 4-epimerase | UDP-glucose | Interconversion of activated sugars |
| D-tagatose | L-arabinose isomerase | D-galactose | Low-calorie sweetener |
| UDP-2-deoxy-Galactose | Multi-enzyme system | 2-deoxy-D-galactose | Unnatural sugar nucleotide for research |
| UDP-GalN3 | Multi-enzyme system | GalN3 | Unnatural sugar nucleotide for research |
D-Galactose as a Substrate in Enzymatic Studies
D-galactose serves as a crucial substrate for a variety of enzymes, allowing for detailed kinetic and mechanistic studies. Two prominent examples are galactose mutarotase (B13386317) and galactose oxidase.
Galactose Mutarotase (Aldose 1-epimerase): This enzyme catalyzes the interconversion of the β- and α-anomers of D-galactose. uniprot.orgnih.gov This is the first step in the Leloir pathway of galactose metabolism, ensuring a sufficient supply of the α-anomer, which is the specific substrate for galactokinase. uniprot.orgnih.gov The enzyme from Lactococcus lactis has been extensively studied, revealing that specific histidine and glutamate (B1630785) residues (His 170 and Glu 304) are critical for catalysis. nih.govproteopedia.org Kinetic studies have determined the Michaelis constant (Km) for galactose to be 37 mM for the human enzyme. uniprot.org
Galactose Oxidase: This fungal enzyme catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. mdpi.comwikipedia.org The enzyme has a broad substrate spectrum but shows a preference for D-galactose. mdpi.com Kinetic parameters for galactose oxidase from Fusarium odoratissimum have been determined, with a Km value of 31.9 mM for D-galactose. mdpi.com The enzyme's activity is optimal at a pH of 7.0 and a temperature of 40°C. mdpi.com Kinetic isotope effect studies have been instrumental in elucidating its reaction mechanism, suggesting a ping-pong mechanism involving radical intermediates. nih.gov
| Enzyme | Source Organism (Example) | Reaction Catalyzed | Km for D-galactose | Optimal pH | Optimal Temperature |
| Galactose Mutarotase | Homo sapiens | β-D-galactose ⇌ α-D-galactose | 37 mM | - | 20°C |
| Galactose Oxidase | Fusarium odoratissimum | D-galactose + O₂ → D-galacto-hexodialdose + H₂O₂ | 31.9 mM | 7.0 | 40°C |
Mechanistic Aspects of D-Galactose Dehydrogenase Reactions
D-galactose dehydrogenase (EC 1.1.1.48) is an oxidoreductase that catalyzes the oxidation of D-galactose at the C1 position to D-galactono-1,4-lactone or D-galactono-1,5-lactone, using NAD⁺ as a cofactor. creative-enzymes.com The reaction is a key step in galactose metabolism in many organisms.
The kinetic mechanism of D-galactose dehydrogenase from Pseudomonas fluorescens has been determined to be an ordered Bi-Bi mechanism. creative-enzymes.com In this mechanism, the cofactor NAD⁺ is the first substrate to bind to the enzyme, followed by D-galactose. After the oxidation-reduction reaction occurs on the enzyme, the product D-galactono-lactone is the first to be released, followed by the reduced cofactor, NADH. researchgate.net
Studies on L-galactose dehydrogenase, which is structurally related to aldehyde-keto reductases (AKRs), provide further insight into the catalytic mechanism. nih.govnih.gov The active site contains a conserved catalytic tetrad of amino acid residues (Asp, Tyr, Lys, His) that are essential for catalysis. nih.gov The preference for NAD⁺ over NADP⁺ in many galactose dehydrogenases is dictated by specific residues in the cofactor binding site. nih.govnih.gov The reaction proceeds through a hydride transfer from the C1 position of galactose to the NAD⁺ molecule, resulting in the formation of the lactone and NADH. nih.gov The product, NADH, acts as a competitive inhibitor with respect to NAD⁺, which is consistent with the ordered Bi-Bi mechanism where NADH is the last product to dissociate from the enzyme. researchgate.net
| Feature | Description |
| Enzyme Class | Oxidoreductase (EC 1.1.1.48) |
| Substrates | D-galactose, NAD⁺ |
| Products | D-galactono-1,4-lactone, NADH, H⁺ |
| Kinetic Mechanism | Ordered Bi-Bi |
| Binding Order | 1. NAD⁺, 2. D-galactose |
| Release Order | 1. D-galactono-lactone, 2. NADH |
| Inhibition | Product inhibition by NADH (competitive with NAD⁺) |
Enzymatic Cascade Strategies for Galactose Derivative Production
Enzymatic cascades, which involve multiple enzymes acting sequentially in a one-pot reaction, are powerful strategies for the synthesis of complex molecules from simple precursors. rug.nlresearchgate.net This approach minimizes downstream processing, reduces waste, and can overcome unfavorable thermodynamic equilibria. rug.nl Several cascade reactions have been designed for the production of valuable D-galactose derivatives.
D-tagatose Production: A multi-enzyme cascade has been constructed to improve the conversion of D-galactose (derived from lactose) to D-tagatose. doaj.org This system can involve β-galactosidase (to hydrolyze lactose (B1674315) to glucose and galactose) and L-arabinose isomerase (to convert galactose to tagatose). doaj.org To further enhance the yield, additional enzymes like glucose isomerase, kinases, and phosphatases can be incorporated to pull the reaction equilibrium towards the desired product by converting byproducts. doaj.orgjiangnan.edu.cn For example, a five-enzyme cascade has been designed to produce D-tagatose from sucrose (B13894), involving sucrose phosphorylase, fructokinase, fructose-6-phosphate (B1210287) 4-epimerase, tagatose 6-phosphate phosphatase, and a polyphosphate kinase for ATP regeneration. jiangnan.edu.cn
Galactaric Acid Production: Galactaric acid (mucic acid) is a dicarboxylic acid that can be produced from D-galactose or its derivatives. An engineered strain of the fungus Aspergillus niger has been developed for this purpose. nih.gov This strategy involves expressing a heterologous uronate dehydrogenase, which oxidizes D-galacturonic acid (an oxidized derivative of galactose) to galactaric acid. nih.gov To ensure the accumulation of the product, the endogenous catabolic pathways for both D-galacturonic acid and galactaric acid were disrupted using CRISPR/Cas9 gene editing technology. nih.gov This creates a consolidated bioprocess where the engineered fungus can convert pectin-rich biomass directly into galactaric acid. nih.govvtt.fi
These examples highlight the potential of designing artificial enzymatic pathways to efficiently manufacture valuable chemicals derived from D-galactose.
Future Research Directions in D Galactose Pentapivalate Chemistry
Development of Novel Synthetic Routes to D-Galactose Pentapivalate
The preparation of this compound is a critical first step for its use as a glycosyl donor. While established methods exist, future research is expected to focus on developing more efficient, selective, and sustainable synthetic routes.
Current synthetic strategies often involve the use of pivaloyl chloride in the presence of a base like pyridine (B92270). nih.gov However, these reactions can sometimes lead to a mixture of products, requiring tedious purification steps. Future research could explore novel catalytic systems to improve the regioselectivity of the pivaloylation, particularly to achieve selective protection of specific hydroxyl groups, which would be invaluable for the synthesis of complex carbohydrates. nih.gov
One promising area of investigation is the use of alternative pivaloylating agents. For instance, the use of N-pivaloyl imidazole (B134444) has been explored as a selective protective reagent for various monosaccharides, including D-galactose. researchgate.net Further studies in this direction could lead to milder reaction conditions and improved yields. Another avenue for exploration is the enzymatic synthesis of galactose derivatives, which could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
Furthermore, the development of one-pot synthesis methodologies, where D-galactose is converted to this compound without the isolation of intermediates, would significantly streamline the production of this important building block. Such approaches would not only save time and resources but also minimize waste generation, aligning with the principles of green chemistry.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Research Focus |
| Novel Catalytic Systems | Higher regioselectivity, milder conditions, reduced byproducts. | Development of organocatalysts or transition-metal catalysts for selective pivaloylation. |
| Alternative Pivaloylating Agents | Improved selectivity, easier handling, better reaction kinetics. | Investigation of reagents like N-pivaloyl imidazole and other activated pivaloyl derivatives. |
| Enzymatic Synthesis | High selectivity, environmentally benign, mild reaction conditions. | Discovery and engineering of enzymes capable of selective pivaloylation of galactose. |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. | Design of tandem reaction sequences for the complete pivaloylation in a single reaction vessel. |
Exploration of this compound in Complex Glycopolymer Synthesis
Glycopolymers, synthetic polymers decorated with carbohydrate moieties, have emerged as important materials in biomedicine and materials science. The use of protected sugar monomers is crucial for their synthesis, and this compound represents a potential monomer for the creation of novel glycopolymers with unique properties.
Future research will likely focus on the polymerization of this compound or its derivatives using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight, architecture, and dispersity. While the polymerization of other protected galactose monomers has been reported, the specific use of the pentapivaloyl derivative could impart distinct characteristics to the resulting polymer, such as increased thermal stability and altered solubility. nih.gov
Another exciting direction is the exploration of ring-opening polymerization (ROP) of cyclic monomers derived from D-galactose. nih.govacs.org The synthesis of novel cyclic carbonate or ester monomers from partially protected galactose, followed by their polymerization, could lead to the formation of biodegradable and biocompatible polyesters and polycarbonates with pendant pivaloyl-protected galactose units. Subsequent deprotection would then yield well-defined glycopolymers with high sugar density. rsc.org
The bulky nature of the pivaloyl groups could also be exploited to create polymers with specific morphologies, such as nanogels or micelles, through polymerization-induced self-assembly (PISA). These nanostructured materials could have applications in drug delivery and diagnostics.
Table 2: Potential Polymerization Methods for this compound Derivatives
| Polymerization Method | Monomer Type | Potential Polymer Architecture | Key Research Questions |
| Controlled Radical Polymerization (e.g., RAFT) | Vinyl or (meth)acrylate derivatives of pivaloylated galactose | Linear, branched, star-shaped glycopolymers | Reactivity of pivaloylated monomers, control over polymerization, properties of the resulting polymers. |
| Ring-Opening Polymerization (ROP) | Cyclic esters or carbonates of pivaloylated galactose | Biodegradable polyesters or polycarbonates | Synthesis of novel monomers, control over stereochemistry, thermal and mechanical properties of the polymers. |
| Polymerization-Induced Self-Assembly (PISA) | Amphiphilic block copolymers with a pivaloylated galactose block | Micelles, worms, vesicles (nanoparticles) | Self-assembly behavior, morphology control, potential applications in nanotechnology. |
Advanced Mechanistic Insights into Glycosylations with Pivaloyl Donors
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The pivaloyl group at the C-2 position of a glycosyl donor is known to participate in the glycosylation reaction, leading to the formation of 1,2-trans-glycosides through neighboring group participation. nih.govbeilstein-journals.org Future research in this area will aim to provide a more detailed and quantitative understanding of the mechanisms governing these reactions.
Advanced computational and experimental techniques can be employed to study the structure and reactivity of the key intermediates in glycosylation reactions involving pivaloyl donors. For example, low-temperature NMR spectroscopy can be used to observe and characterize the transient dioxolenium ion intermediates that are formed during the reaction. nih.gov Computational modeling, such as density functional theory (DFT) calculations, can provide insights into the transition state energies and reaction pathways, helping to rationalize the observed stereoselectivities. nih.gov
Furthermore, systematic studies on the influence of various reaction parameters, such as the nature of the glycosyl acceptor, the promoter, and the solvent, on the outcome of glycosylations with pivaloyl donors will be crucial. beilstein-journals.orgnih.gov This will allow for the development of predictive models for glycosylation reactions, enabling chemists to select the optimal conditions to achieve the desired stereochemical outcome. The exploration of remote participation of pivaloyl groups from other positions on the sugar ring could also unveil new strategies for controlling stereoselectivity. chemrxiv.org
Table 3: Key Areas for Mechanistic Studies of Pivaloyl Donors in Glycosylation
| Research Area | Techniques | Expected Insights |
| Intermediate Characterization | Low-temperature NMR, Mass Spectrometry | Direct observation and structural elucidation of key reaction intermediates like dioxolenium ions. |
| Computational Modeling | Density Functional Theory (DFT) | Understanding of transition state geometries, reaction energy profiles, and the role of the pivaloyl group in stereodetermination. |
| Kinetic Studies | In-situ reaction monitoring (e.g., by NMR or IR) | Determination of reaction rates and the influence of reaction conditions on the glycosylation pathway. |
| Systematic Parameter Screening | High-throughput experimentation | Development of predictive models for stereoselectivity based on donor, acceptor, and reaction conditions. |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The synthesis of complex carbohydrates is often a lengthy and labor-intensive process. The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis holds immense potential to accelerate and improve the efficiency of oligosaccharide synthesis. nih.gov
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govunimi.it Future research could focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent use in glycosylation reactions. This would enable the on-demand production of protected monosaccharides and oligosaccharides with high purity and reproducibility. fu-berlin.de
Automated glycan assembly (AGA) has emerged as a powerful tool for the synthesis of complex oligosaccharides on a solid support. nih.gov The development of protocols for the use of this compound and other pivaloyl-protected building blocks in automated synthesizers would significantly expand the range of accessible oligosaccharide structures. researchgate.net This would require the optimization of coupling and deprotection steps to be compatible with the automated platform. mit.edu
The combination of flow chemistry and automation could ultimately lead to the development of fully automated systems for the synthesis of custom oligosaccharides, from the preparation of the building blocks to the final assembly of the target molecule. This would not only accelerate research in glycobiology but also facilitate the production of carbohydrate-based drugs and materials.
Q & A
Q. What are the established synthetic routes for producing D-galactose pentapivalate, and how can purity be validated?
this compound (CAS 108342-85-4) is synthesized by esterifying D-galactose with pivaloyl groups. A common method involves reacting D-galactose with excess pivaloyl chloride in anhydrous pyridine or dimethylformamide (DMF) under inert conditions. Purification typically employs column chromatography (silica gel) with gradients of ethyl acetate/hexane. Purity validation requires analytical techniques such as:
Q. How does the pivaloylation of D-galactose impact its stability in aqueous solutions?
Pivaloylation enhances hydrophobicity, reducing solubility in water but improving stability against enzymatic degradation (e.g., galactosidases). For in vitro studies, dissolve the compound in dimethyl sulfoxide (DMSO) or ethanol (0.1–1% final solvent concentration) to avoid precipitation. Stability assays should include:
- Time-course HPLC : Monitor degradation under physiological pH (7.4) and temperature (37°C) .
- Mass Spectrometry (MS) : Detect hydrolytic byproducts (e.g., mono- or di-pivaloylated derivatives) .
Advanced Research Questions
Q. What experimental models are suitable for studying the biological effects of this compound, particularly in glycation and oxidative stress pathways?
this compound may mimic or modulate glycation processes due to its structural similarity to free D-galactose, which generates advanced glycation end products (AGEs) and reactive oxygen species (ROS) via galactose oxidase . Key models include:
- In vitro glycation assays : Incubate bovine serum albumin (BSA) with this compound (1–10 mM) under physiological conditions (37°C, 14 days). Quantify AGEs via fluorescence (Ex 370 nm/Em 440 nm) .
- Rodent aging models : Compare subcutaneous D-galactose (300 mg/kg/day) with equimolar this compound to assess differences in oxidative markers (e.g., superoxide dismutase, glutathione) .
Q. How can conflicting data on the compound’s bioactivity be resolved?
Discrepancies in bioactivity (e.g., conversion efficiency in enzymatic studies) often arise from variations in experimental design:
- Enzyme source : Test with multiple L-arabinose isomerases (e.g., BAAI vs. other isoforms) to evaluate substrate specificity .
- Reaction conditions : Optimize pH (6.5–8.0), temperature (50–60°C), and cofactors (Mn²⁺) to replicate reported bioconversion efficiencies (e.g., 56.7% after 10 hours) .
- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets and identify outliers .
Q. What methodological controls are critical when studying this compound in cellular aging models?
To isolate the compound’s effects from confounding factors:
- Solvent controls : Include DMSO/ethanol controls at matching concentrations to rule out solvent toxicity .
- Positive controls : Use established glycation agents (e.g., methylglyoxal) or ROS inducers (e.g., H₂O₂) to benchmark cellular responses .
- Endpoint assays : Combine thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and Western blotting for AGE receptor (RAGE) expression .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
Reproducibility requires transparent reporting of:
- Synthetic protocols : Document reaction times, solvent ratios, and purification steps .
- Analytical parameters : Specify HPLC gradients, NMR acquisition settings, and MS ionization modes .
- Biological assays : Report cell lines, passage numbers, and serum-free incubation periods to minimize batch variability .
Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
The compound’s hydrophobicity may limit bioavailability in vivo. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
